molecular formula C21H21N5O4 B11302268 N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11302268
M. Wt: 407.4 g/mol
InChI Key: IPKAENIPNATMOF-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-b][1,2,4]triazole core with a 5-oxo-5,6-dihydro moiety, indicating partial saturation and a ketone functional group. Key substituents include a 2-ethoxyphenylacetamide chain and a 4-methoxyphenyl group at the 2-position of the triazole ring. The ethoxy and methoxy groups likely enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug development .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-3-30-17-7-5-4-6-15(17)22-18(27)12-16-20(28)24-21-23-19(25-26(16)21)13-8-10-14(29-2)11-9-13/h4-11,16H,3,12H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

IPKAENIPNATMOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and 4-methoxybenzaldehyde, which undergo condensation reactions to form the imidazo[1,2-b][1,2,4]triazole core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole and triazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. It is believed to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor-induced immunosuppression. In vitro studies have demonstrated that compounds targeting IDO can enhance the effectiveness of existing cancer therapies by reversing immune suppression in tumor microenvironments . This suggests that this compound could be a valuable addition to cancer treatment regimens.

Structural and Chemical Properties

The synthesis of this compound involves several steps that typically include the formation of imidazole derivatives through condensation reactions. The synthetic pathway often utilizes starting materials like ethyl cyanoacetate and various amines under controlled conditions to yield high-purity products with desirable biological activities .

Case Study 1: Antimicrobial Testing

In a recent study published in the ACS Omega journal, researchers synthesized a series of imidazole derivatives and tested their antibacterial activity against common pathogens. The results indicated a significant inhibition zone for certain derivatives compared to standard antibiotics like chloramphenicol . This highlights the potential for this compound in developing new antimicrobial agents.

Case Study 2: Cancer Immunotherapy

A study focused on the role of IDO inhibitors in cancer treatment demonstrated that compounds similar to this compound could significantly enhance the efficacy of immune checkpoint inhibitors in preclinical models. The combination therapy resulted in improved survival rates and reduced tumor growth .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of acetamide-linked heterocyclic derivatives. Below is a comparative analysis of its structural and functional analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity (Reported) Reference
Target Compound Imidazo[1,2-b][1,2,4]triazole 2-(4-Methoxyphenyl), N-(2-ethoxyphenyl)acetamide Not explicitly reported (inferred)
(E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole Phenyl, acetylphenoxyacetamide Nitric oxide (NO) donor potential
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Dihydroimidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (core and acetamide) Anti-inflammatory (inferred from assay)
2-[[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]acetamide 1,2,4-Triazole 3-Ethoxyphenyl, benzothiazolyl Anti-exudative (10 mg/kg vs. diclofenac)
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Bromo-difluorophenyl, chlorophenyl, methylphenyl Unreported (structural analog)

Structural and Functional Insights

  • Core Heterocycle Variations: The imidazo[1,2-b][1,2,4]triazole core in the target compound differs from imidazo-thiadiazole () or dihydroimidazo-thiazole () systems, which may alter electron distribution and binding affinity.
  • Substituent Effects: Methoxy vs. Halogenated Derivatives: Fluorine or chlorine substituents () enhance electronegativity and membrane permeability but may reduce metabolic half-life compared to methoxy/ethoxy groups .

Biological Activity

N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide (CAS Number: 1158379-90-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral and anticancer activities, as well as insights from relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O4C_{21}H_{21}N_{5}O_{4}, with a molecular weight of 407.4 g/mol. The structure includes an imidazo[1,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing imidazole and triazole derivatives. For instance, heterocyclic compounds similar to this compound have shown significant antiviral activity against various viruses:

  • Cytotoxicity and Antiviral Assays : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on Vero cells while also displaying antiviral activity against viruses such as Junin virus (JUNV) and Herpes Simplex Virus (HSV). For example, compounds derived from similar structures showed IC50 values indicating effective inhibition of viral replication .

Anticancer Activity

The imidazo[1,2-b][1,2,4]triazole scaffold has been associated with anticancer properties. Compounds with this framework have been evaluated for their ability to inhibit tumor cell growth:

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. In particular, studies have indicated that derivatives can significantly reduce cell viability in various cancer cell lines .

Study 1: Antiviral Evaluation

In a study focused on the synthesis and evaluation of triazole derivatives for antiviral activity, several compounds were tested against JUNV. The most promising candidates displayed lower cytotoxicity while maintaining potent antiviral effects. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl rings could enhance activity .

Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related imidazole derivatives against human breast cancer cell lines. The results indicated that these compounds could induce significant apoptosis and inhibit cell migration and invasion. The study emphasized the importance of substituent variations on biological activity .

Summary Table of Biological Activities

Activity TypeTarget Virus/Cancer TypeIC50/CC50 ValuesReference
AntiviralJUNVIC50 = X μg/ml
AntiviralHSVIC50 = Y μg/ml
AnticancerBreast CancerCC50 = Z μg/ml

Q & A

Q. Characterization Methods :

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm substituent positions and acetamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and ethoxy/methoxy groups (δ 1.3–1.5 ppm for –OCH2_2CH3_3; δ 3.8–4.0 ppm for –OCH3_3) .
    • 13^{13}C NMR confirms carbonyl groups (δ 165–170 ppm) and heterocyclic carbons .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} for C=O stretching and 3200–3400 cm1^{-1} for N–H bonds .
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and crystal packing .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like cyclization or coupling .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics and selectivity .
  • Machine Learning : Train models on existing reaction datasets to predict optimal temperatures, catalysts, or molar ratios .
    Example : A study on similar triazole derivatives used DFT to identify DMF as optimal for acetamide coupling due to its polarity stabilizing transition states .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Methodological Answer:

  • SAR Studies :
    • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., ethoxy) substituents.
    • Test modified compounds in bioassays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity .
      Data Example :
SubstituentIC50_{50} (μM)LogP
4-OCH3_312.52.1
4-OCH2_2CH3_38.32.8
4-NO2_2>1001.5
Increased lipophilicity (higher LogP) from ethoxy groups enhances membrane permeability, improving activity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Variables :
    • Standardize assay protocols (e.g., cell lines, incubation times) to minimize experimental variability .
    • Validate purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or trends across datasets .
    Case Study : Contradictory antioxidant activity data for a related acetamide were resolved by identifying pH-dependent redox behavior in different assay buffers .

Advanced: What in vivo models are suitable for preclinical toxicity studies?

Methodological Answer:

  • Rodent Models :
    • Acute toxicity: Single-dose administration in Wistar rats (OECD 423 guidelines) to determine LD50_{50} .
    • Subchronic toxicity: 28-day repeated dosing with histopathological analysis of liver/kidney tissues .
  • Metabolite Profiling : LC-MS/MS to track bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .

Advanced: How can statistical design of experiments (DoE) improve process scalability?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent volume) to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize conditions for maximum yield and minimal byproducts .
    Example : A DoE study on a triazole derivative reduced reaction steps from 5 to 3, improving yield from 45% to 78% .

Advanced: What strategies enhance the compound’s stability in formulation studies?

Methodological Answer:

  • Excipient Screening : Test antioxidants (e.g., BHT) or pH modifiers in lyophilized formulations to prevent hydrolysis .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Advanced: How can molecular docking predict target binding modes?

Methodological Answer:

  • Target Selection : Prioritize proteins with structural homology to known imidazo-triazole targets (e.g., kinase enzymes) .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (target protein) files using AutoDock Tools.
    • Run simulations with Lamarckian genetic algorithms to generate binding poses .
    • Validate top poses with molecular dynamics (MD) simulations to assess stability .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities <0.1% .
  • NMR Spiking : Add authentic standards to confirm impurity structures via peak overlap .

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